molecular formula C21H24N2O4S B4473690 3-(morpholine-4-sulfonyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide

3-(morpholine-4-sulfonyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide

Cat. No.: B4473690
M. Wt: 400.5 g/mol
InChI Key: OOYICIFAWLPKNJ-UHFFFAOYSA-N
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Description

3-(morpholine-4-sulfonyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide is a synthetic organic compound that features a morpholine sulfonyl group, a tetrahydronaphthalene moiety, and a benzamide structure. Compounds with such structures are often explored for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(morpholine-4-sulfonyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzamide Core: This can be achieved by reacting a suitable benzoyl chloride with an amine to form the benzamide.

    Introduction of the Tetrahydronaphthalene Moiety: This step may involve a Friedel-Crafts alkylation or acylation reaction.

    Attachment of the Morpholine Sulfonyl Group: This can be done by reacting the intermediate with morpholine and a sulfonylating agent such as sulfonyl chloride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the tetrahydronaphthalene moiety.

    Reduction: Reduction reactions could target the sulfonyl group or the benzamide.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the benzamide or tetrahydronaphthalene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) could be used.

    Substitution: Reagents such as halogens (e.g., Br2) or nucleophiles (e.g., NaOH) might be employed.

Major Products

The major products would depend on the specific reaction conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

The compound could be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals or agrochemicals.

Biology

In biological research, it might be explored for its potential as an enzyme inhibitor or receptor modulator.

Medicine

Medicinal applications could include its use as a lead compound in drug discovery, particularly for targeting specific diseases or conditions.

Industry

In industry, the compound might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. Molecular targets could include enzymes, receptors, or ion channels, and pathways involved might include signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(morpholine-4-sulfonyl)benzamide: Lacks the tetrahydronaphthalene moiety.

    N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide: Lacks the morpholine sulfonyl group.

    3-(morpholine-4-sulfonyl)-N-phenylbenzamide: Contains a phenyl group instead of the tetrahydronaphthalene moiety.

Uniqueness

The uniqueness of 3-(morpholine-4-sulfonyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide lies in its combined structural features, which may confer specific biological activities or chemical reactivity not observed in the similar compounds listed above.

Properties

IUPAC Name

3-morpholin-4-ylsulfonyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4S/c24-21(22-20-10-4-6-16-5-1-2-9-19(16)20)17-7-3-8-18(15-17)28(25,26)23-11-13-27-14-12-23/h1-3,5,7-9,15,20H,4,6,10-14H2,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOYICIFAWLPKNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)NC(=O)C3=CC(=CC=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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